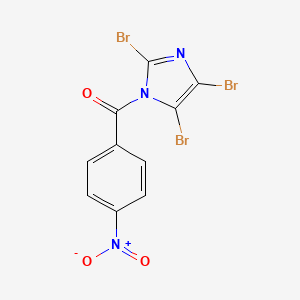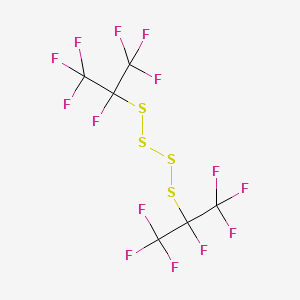
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is a chemical compound known for its unique structure and properties It consists of two heptafluoropropyl groups attached to a tetrasulfane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane typically involves the reaction of heptafluoropropyl halides with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 1,1,1,2,3,3,3-heptafluoropropane with sulfur dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and fluorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorine content but different sulfur structure.
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) carbonate: Another fluorinated compound with different functional groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct properties.
Uniqueness
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is unique due to its combination of fluorine and sulfur atoms, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Properties
CAS No. |
1588-31-4 |
|---|---|
Molecular Formula |
C6F14S4 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6F14S4/c7-1(3(9,10)11,4(12,13)14)21-23-24-22-2(8,5(15,16)17)6(18,19)20 |
InChI Key |
FCBFPTHKNRAWBB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)SSSSC(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



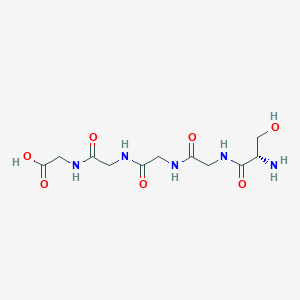
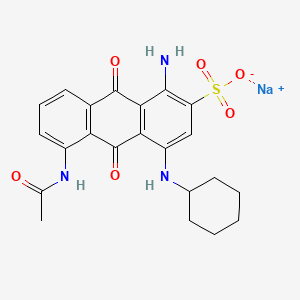
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)


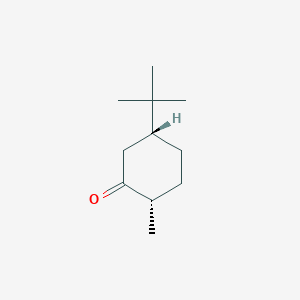

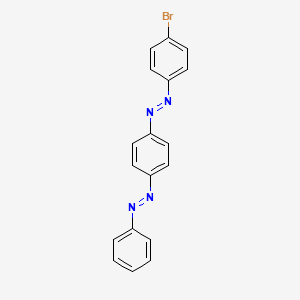
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

